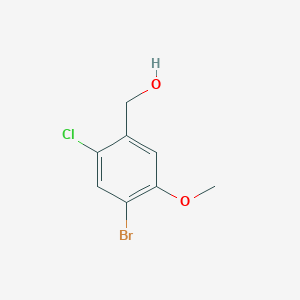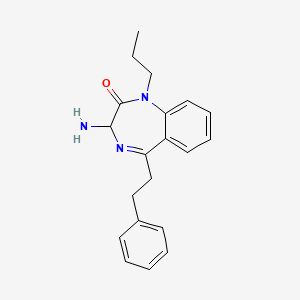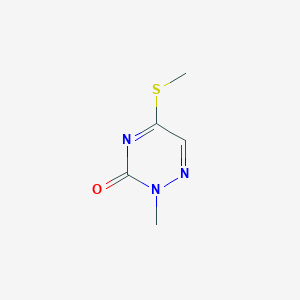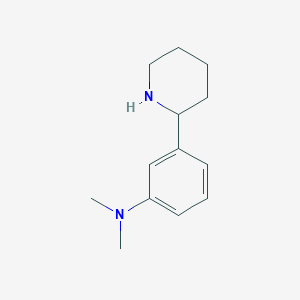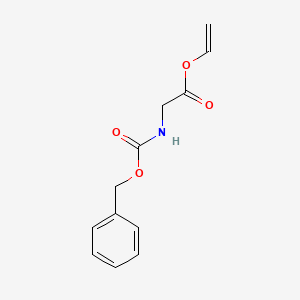
N-Carbobenzoxyglycine vinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycine ethenyl ester: is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is esterified with an ethenyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its protective groups that prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[(Benzyloxy)carbonyl]glycine ethenyl ester typically involves the protection of glycine with a benzyloxycarbonyl group followed by esterification with an ethenyl group. The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide. The esterification can be achieved using vinyl acetate in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding N-[(Benzyloxy)carbonyl]glycine and an alcohol.
Hydrogenation: Catalytic hydrogenation using palladium on carbon can remove the benzyloxycarbonyl group, yielding glycine.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions, forming various derivatives.
Major Products:
- Hydrolysis yields N-[(Benzyloxy)carbonyl]glycine and ethanol.
- Hydrogenation yields glycine.
- Substitution reactions yield various glycine derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .
Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .
Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .
Comparison with Similar Compounds
N-benzyloxycarbonylglycine: Similar in structure but lacks the ethenyl ester group.
N-carbobenzyloxyglycine: Another derivative with a similar protective group but different esterification.
Uniqueness: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is unique due to its dual protective groups, which provide greater control and flexibility in synthetic processes. The ethenyl ester group offers additional reactivity compared to other similar compounds, making it more versatile in various applications .
Properties
CAS No. |
64187-24-2 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethenyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
InChI Key |
JYKQZYMZPYYHLX-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


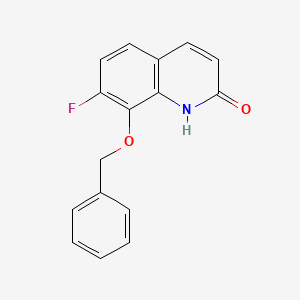
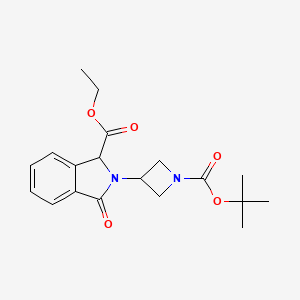
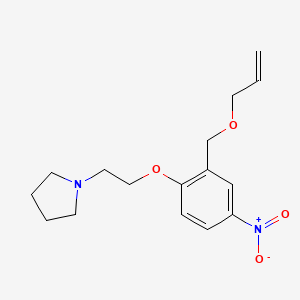
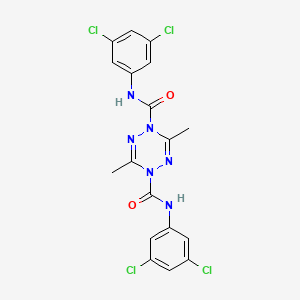
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)

![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)
![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)

